

Application Notes and Protocols for Assessing MI-1063 Target Engagement

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MI-1063
Cat. No.: B15621279

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Introduction

MI-1063 (also known as MI-503) is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical dependency for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1] In these leukemias, MLL fusion proteins aberrantly recruit Menin to chromatin, leading to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1.[1][2][3] **MI-1063** disrupts this interaction, offering a promising therapeutic strategy.

The validation of target engagement is a cornerstone of drug discovery, ensuring that a compound's therapeutic effects are a direct result of its intended mechanism of action. For Menin-MLL inhibitors like **MI-1063**, a multi-faceted approach is essential to confirm binding to Menin in both biochemical and cellular contexts. These application notes provide detailed protocols for key assays to assess the target engagement of **MI-1063**.

Signaling Pathway of Menin-MLL Interaction in MLL-Rearranged Leukemia

The diagram below illustrates the critical role of the Menin-MLL interaction in driving leukemogenesis in MLL-rearranged leukemia and the mechanism of action for **MI-1063**. In this pathological context, the MLL fusion protein binds to Menin, which then acts as a scaffold to recruit other proteins, including the histone methyltransferase DOT1L. This complex is tethered to chromatin at specific gene loci, leading to aberrant histone H3 lysine 79 (H3K79) methylation and the transcriptional activation of pro-leukemic genes like HOXA9 and MEIS1. **MI-1063** competitively binds to a pocket on Menin that is critical for the MLL interaction, thereby preventing the formation of this oncogenic complex and inhibiting the downstream gene expression that drives the leukemic state.

Caption: Menin-MLL signaling pathway and **MI-1063** inhibition.

Quantitative Data Summary

The following table summarizes the potency of **MI-1063** (MI-503) and related Menin-MLL inhibitors across various target engagement and functional assays. This data allows for a comparative assessment of their efficacy.

Compound	Assay Type	Target/System	IC50 / Kd	Reference
MI-1063 (MI-503)	TR-FRET	Menin-MLL Interaction	IC50: 80 nM	[4]
MI-1063 (MI-503)	Isothermal Titration Calorimetry (ITC)	Menin Binding	Kd: Not Reported	[4]
MI-1063 (MI-503)	Fluorescence Polarization (FP)	Menin-MLL4-43 Interaction	IC50: 33 nM	[5]
BAY-155	TR-FRET	Menin-MLL Interaction	IC50: 8 nM	[4]
BAY-155	Isothermal Titration Calorimetry (ITC)	Menin Binding	Kd: 75 nM	[4]
MI-2-2	Fluorescence Polarization (FP)	Menin-MLL Interaction	Kd: 22 nM	[6]
D0060-319	Fluorescence Polarization (FP)	Menin-MLL Interaction	IC50: 7.46 nM	[7]
D0060-319	Cell Proliferation (MV4-11)	MLL-rearranged cells	IC50: 4.0 nM	[7]
D0060-319	Cell Proliferation (MOLM-13)	MLL-rearranged cells	IC50: 1.7 nM	[7]

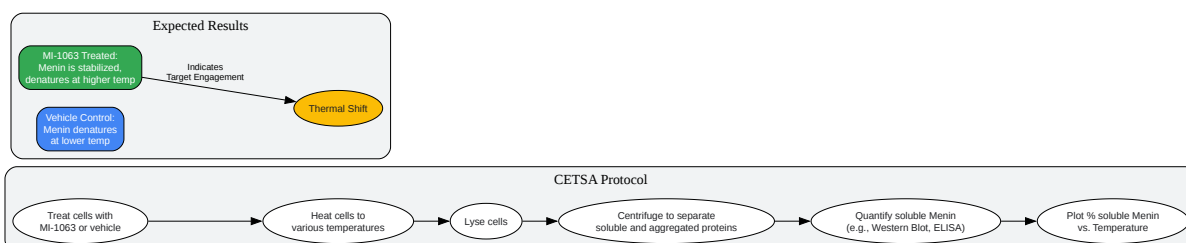
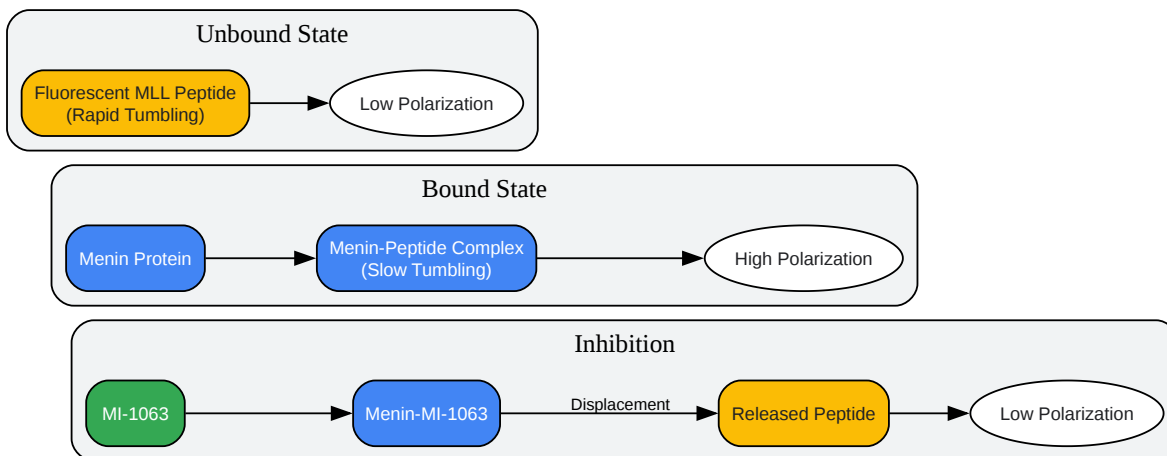
Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP)

This assay is a common method for initial high-throughput screening and for quantifying the disruption of the Menin-MLL interaction in a purified, cell-free system.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Menin

protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor like **MI-1063** will compete with the peptide for binding to Menin, causing a decrease in the polarization signal.[8][9]



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